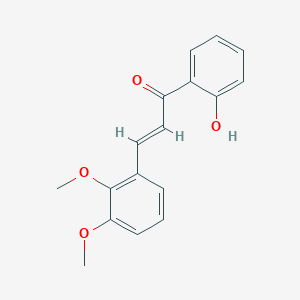

2,3-Dimethoxy-2'-hydroxychalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKXNGSRSNONCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501193035 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42220-80-4 | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2,3 Dimethoxy 2 Hydroxychalcone

Established Reaction Pathways for 2,3-Dimethoxy-2'-hydroxychalcone Synthesis

The creation of this compound and related structures predominantly relies on well-established condensation reactions, with ongoing efforts to enhance efficiency and explore alternative methodologies.

Claisen-Schmidt Condensation Optimization and Mechanistic Insights

The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones. mdpi.comresearchgate.net This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). mdpi.comrasayanjournal.co.in For the synthesis of this compound, this would involve reacting 2'-hydroxyacetophenone (B8834) with 2,3-dimethoxybenzaldehyde (B126229) in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). rasayanjournal.co.inresearchgate.net

The reaction mechanism initiates with the deprotonation of the α-carbon of the acetophenone by the base, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde, leading to an aldol (B89426) addition product. Subsequent dehydration of this intermediate yields the α,β-unsaturated ketone, or chalcone (B49325).

Researchers have focused on optimizing this reaction by exploring various catalysts, solvent systems, and reaction conditions. For instance, studies have investigated the use of different bases, such as NaOH and KOH, and solvents like ethanol (B145695) and methanol (B129727) to improve yields and reaction times. nih.govnih.gov More environmentally friendly approaches, such as mechanochemical synthesis using ball milling, have also been explored, demonstrating high yields (72-96%) in shorter reaction times (60 minutes). mdpi.com Microwave-assisted synthesis has also been shown to be effective, sometimes reducing reaction times to mere minutes. mdpi.com

A comparison of different synthetic methods for chalcones is presented below:

| Method | Catalyst/Conditions | Advantages | Disadvantages |

| Conventional Claisen-Schmidt | Base (NaOH, KOH) in solvent (ethanol, methanol) | Simple, well-established | Can require long reaction times, potential for side reactions |

| Mechanochemical (Ball Milling) | Solid base (e.g., KOH) | High yields, short reaction times, environmentally friendly | Requires specialized equipment |

| Microwave-Assisted | Base in solvent with microwave irradiation | Very short reaction times, often high yields | Requires a microwave reactor |

Alternative Synthetic Approaches and Efficiency Assessments

While the Claisen-Schmidt condensation is prevalent, other synthetic methods for chalcones exist, including the Wittig reaction, Friedel-Crafts acylation, and various coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. mdpi.com However, for the specific synthesis of this compound, the Claisen-Schmidt condensation remains the most direct and widely reported method. rasayanjournal.co.inresearchgate.net The efficiency of these alternative methods for this particular compound is not as well-documented in the literature. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need to avoid certain reaction conditions that might affect other functional groups on the molecule.

Development of Analogues and Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations

To explore how the chemical structure of this compound influences its biological activity, scientists synthesize a variety of analogues and derivatives. These modifications typically target the A-ring, the B-ring, or the enone bridge that connects them.

Rational Design and Synthesis of A-Ring Modified Analogues

The A-ring of this compound, which contains the 2'-hydroxy group, is a common target for modification. The 2'-hydroxy group itself is considered crucial for the biological activities of many chalcones. tandfonline.com

Modifications to the A-ring often involve the introduction of additional substituents, such as methoxy (B1213986) or bromo groups. For example, studies have shown that the presence of methoxy groups on the A-ring can influence the anti-inflammatory properties of chalcones. mdpi.com Specifically, the introduction of dimethoxy groups on the A-ring has been found to enhance AMPK activation in podocyte cells more effectively than other substituents like hydroxy, methylenedioxy, or halogen groups. nih.gov

A table summarizing the effect of A-ring modifications on biological activity is shown below:

| A-Ring Substituent | Effect on Activity | Reference |

| 2'-hydroxy | Often critical for antioxidant and anti-inflammatory activity | tandfonline.com |

| Dimethoxy groups | Enhanced AMPK activation | nih.gov |

| Methoxy groups | Can influence anti-inflammatory properties | mdpi.com |

Rational Design and Synthesis of B-Ring Modified Analogues

The B-ring, originating from the benzaldehyde reactant, offers a wide scope for structural variation. The position and nature of substituents on this ring can significantly impact the biological profile of the resulting chalcone. For this compound, the B-ring already contains two methoxy groups.

SAR studies have explored the impact of altering these methoxy groups or introducing other functionalities. For instance, research has indicated that having at least two methoxy or benzyloxy groups on the B-ring is beneficial for inhibitory activity against PGE2 formation. researchgate.net The presence of electron-donating groups like hydroxy and methoxy on both the A and B rings has been linked to strong anti-inflammatory properties. mdpi.com Conversely, the introduction of electron-withdrawing groups such as chloro, bromo, or trifluoromethyl on the B-ring did not show a significant effect on PGE2 inhibition. researchgate.net

The following table highlights the influence of B-ring substituents:

| B-Ring Substituent | Effect on Activity | Reference |

| Two methoxy or benzyloxy groups | Beneficial for PGE2 inhibition | researchgate.net |

| Electron-donating groups (hydroxy, methoxy) | Associated with strong anti-inflammatory properties | mdpi.com |

| Electron-withdrawing groups (Cl, Br, CF3) | No significant effect on PGE2 inhibition | researchgate.net |

Modifications of the Enone Bridge in this compound Derivatives

The α,β-unsaturated carbonyl system, known as the enone bridge, is a key structural feature of chalcones and a primary site for chemical modifications. nih.gov This reactive moiety can undergo various chemical transformations, leading to a diverse range of derivatives.

One common modification is the reduction of the double bond to yield a dihydrochalcone (B1670589). Hydrogenation of the enone bridge in some 2'-hydroxychalcone (B22705) derivatives did not lead to a significant improvement in AMPK activation activity. nih.gov Another approach involves the cyclization of the chalcone to form other flavonoid structures like flavanones or aurones. nih.govcore.ac.uk For instance, 2'-hydroxychalcones can be cyclized to flavanones under basic conditions. researchgate.net The enone bridge can also be replaced with other chemical linkers, such as thiophene, triazole, or tetrazole moieties, which has been shown in some cases to enhance biological activity. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The core of green chalcone synthesis lies in adapting the traditional Claisen-Schmidt condensation to align with the principles of green chemistry. propulsiontechjournal.combenthamdirect.com This involves exploring alternative energy sources, employing eco-friendly catalysts and solvents, and even eliminating solvents altogether. rjpn.orgbenthamdirect.com

Several innovative techniques have emerged that significantly reduce the environmental impact of chalcone synthesis. These include:

Microwave-assisted synthesis: This method utilizes microwave irradiation to accelerate reaction times, often from hours to mere minutes, while increasing product yields. rjpn.orgglobalresearchonline.net For instance, the synthesis of 2'-hydroxychalcones has been achieved with high yields (80-90%) in just 3-5 minutes using microwave irradiation in the absence of a solvent. rjpn.org Another protocol reported an 82% yield in 15 minutes using ethanol as a solvent and a microwave power of 300 W.

Ultrasound-assisted synthesis: Sonochemical methods, which use ultrasonic irradiation, can also significantly speed up reactions. rjpn.org This technique has been successfully applied to the synthesis of 2'-hydroxychalcones in an ethanol-water solvent system, offering a sustainable and facile route to these compounds. researchgate.netdost.gov.ph

Mechanochemical synthesis (Grinding): This solvent-free approach involves the grinding of reactants, often with a solid catalyst. propulsiontechjournal.comiainponorogo.ac.id It is considered a highly desirable green method due to the elimination of solvent waste. propulsiontechjournal.com For example, the synthesis of 2'-hydroxychalcones has been optimized using ball mill conditions, achieving a 96% yield with potassium hydroxide as a catalyst after two 30-minute grinding cycles. mdpi.comresearchgate.net

Use of Green Catalysts: The development of non-toxic and reusable catalysts is a key aspect of green chalcone synthesis. tandfonline.com Examples include:

Bismuth(III) chloride: This mild Lewis acid has been used as an efficient and environmentally benign catalyst for chalcone synthesis under solvent-free conditions. tandfonline.com

Agro-food waste products: In a novel approach, ash from banana peels has been successfully used as a catalyst for the Claisen-Schmidt reaction at room temperature in solvent-free conditions, demonstrating the potential for converting waste into valuable chemical promoters. rsc.org

Heterogeneous catalysts: Anionic resins like Amberlyte IRA-400 and IRA-410 have been employed as efficient and reusable catalysts for chalcone synthesis under ultrasound irradiation. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is another important green chemistry principle. rjpn.org

Water and Ethanol-Water Mixtures: These are preferred solvents due to their low toxicity and environmental impact. propulsiontechjournal.comresearchgate.netdost.gov.ph

Ionic Liquids: These are salts that are liquid at low temperatures and can be used as recyclable solvents and catalysts. Phosphonium ionic liquids, for example, have been used to catalyze the synthesis of chalcones. rjpn.org

Glycerine: This biodegradable and less polar solvent has been shown to improve product yields in chalcone synthesis. propulsiontechjournal.com

The application of these green chemistry principles not only makes the synthesis of this compound more sustainable but also often leads to improved reaction efficiency, higher yields, and simpler work-up procedures. propulsiontechjournal.comtandfonline.com

Table 1: Comparison of Green Synthetic Methods for Chalcones

| Method | Energy Source | Solvent | Catalyst | Key Advantages |

| Microwave-assisted | Microwave Irradiation | Often solvent-free or green solvents (e.g., ethanol) | Various (e.g., K2CO3) | Rapid reaction times, high yields. rjpn.orgglobalresearchonline.net |

| Ultrasound-assisted | Ultrasonic Waves | Green solvents (e.g., ethanol-water) | Various (e.g., NaOH) | Accelerated reactions, sustainable. researchgate.netdost.gov.ph |

| Mechanochemical (Grinding) | Mechanical Energy | Solvent-free | Solid bases (e.g., KOH) | Eliminates solvent waste, high atom economy. propulsiontechjournal.commdpi.comresearchgate.net |

| Green Catalysis | Conventional or Alternative | Varied | Bismuth(III) chloride, banana peel ash, anionic resins | Use of non-toxic, reusable catalysts. tandfonline.comrsc.orgresearchgate.net |

| Green Solvents | Conventional or Alternative | Water, ethanol, ionic liquids, glycerine | Varied | Reduced toxicity and environmental impact. propulsiontechjournal.comrjpn.org |

Mechanistic Elucidation of 2,3 Dimethoxy 2 Hydroxychalcone S Biological Activities

Cellular and Molecular Target Identification and Characterization

Research into 2,3-Dimethoxy-2'-hydroxychalcone has identified several molecular targets, shedding light on its potential biological activities. These studies have primarily involved enzyme inhibition assays and analyses of its effects on crucial signaling proteins.

Enzyme Inhibition and Activation Studies

The interaction of this compound with various enzymes has been a key area of investigation.

COX, iNOS, Acetylcholinesterase, and Butyrylcholinesterase: As of now, specific inhibitory or activation data for this compound against cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) have not been extensively reported in the scientific literature. While the broader class of chalcones has shown activity against these enzymes, direct evidence for this specific dimethoxy-hydroxylated variant is not available.

Lipoxygenase: Studies on closely related compounds suggest potential activity. For instance, a synthetic analogue, 5′-chloro-2,3-dimethoxy-2′-hydroxy-chalcone, demonstrated inhibitory activity against soybean lipoxygenase with an IC50 value of 100 μM. However, direct inhibitory data for this compound itself is pending.

Histone Deacetylases (HDACs): The effect of this compound on histone deacetylases has been evaluated. In a study assessing the in vitro HDAC inhibitory activity of various natural chalcones, this compound was included. While the study focused on the dual inhibition of HDACs and NF-κB, it was noted that this particular chalcone (B49325) exhibited cytotoxicity at the concentrations that were effective for inhibiting NF-κB activation, complicating the specific assessment of its HDAC inhibitory potential in that context.

Receptor Binding and Modulation Investigations

Currently, there is a lack of specific research findings detailing the direct binding or modulation of cellular receptors by this compound. Further investigations are required to determine if this compound interacts with specific receptor families to elicit biological responses.

Protein-Protein Interaction Analysis (e.g., MDM2-p53 Axis)

The disruption of protein-protein interactions is a key mechanism for many therapeutic agents. The MDM2-p53 axis is a critical pathway in cancer biology, where inhibition of the MDM2-p53 interaction can restore the tumor-suppressing function of p53. nih.govnih.gov While various chalcone derivatives have been identified as inhibitors of this interaction, specific studies demonstrating that this compound directly binds to MDM2 and disrupts its interaction with p53 have not been published. nih.gov

Modulation of Intracellular Signaling Pathways

This compound has been shown to modulate key intracellular signaling pathways involved in inflammation and cellular stress responses.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Research has demonstrated that this compound (DMHC) can suppress the NF-κB signaling cascade. In studies using human keratinocyte cells, pretreatment with DMHC was found to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory action contributes to the compound's ability to suppress the expression of downstream inflammatory mediators. nih.gov Another study also noted that this compound's inhibition of NF-κB activation occurred at concentrations that were also cytotoxic to the cells under investigation.

| Cell Line | Inducer | Observed Effect | Downstream Consequence |

|---|---|---|---|

| HaCaT (Human Keratinocytes) | TNF-α | Inhibited NF-κB activation | Suppressed ICAM-1 expression and monocyte adhesion nih.gov |

Heme Oxygenase-1 (HO-1) Induction and NRF2 Pathway Activation

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses, and one of its key downstream targets is Heme Oxygenase-1 (HO-1). Studies have shown that this compound is an activator of this protective pathway. nih.gov In human keratinocytes, the compound was observed to induce the expression of HO-1 and promote the activation of NRF2. nih.gov Further experiments using siRNA to knock down HO-1 reversed the anti-inflammatory effects of the chalcone, confirming that the induction of HO-1 is a crucial mechanism for its activity. nih.gov This suggests that this compound exerts some of its effects by enhancing the endogenous antioxidant and anti-inflammatory capabilities of cells through the NRF2/HO-1 axis. nih.govresearchgate.netmdpi.com

| Cell Line | Observed Effect on NRF2 | Observed Effect on HO-1 | Functional Outcome |

|---|---|---|---|

| HaCaT (Human Keratinocytes) | Activation | Induced expression | Contributed to the inhibition of TNF-α-induced ICAM-1 expression nih.gov |

Activation of Apoptotic Pathways (e.g., Mitochondrial-mediated Apoptosis, Caspase Cascade Activation, Unfolded Protein Response)

The induction of apoptosis, or programmed cell death, is a key mechanism through which chalcones exert their anti-cancer effects. Research into various hydroxychalcone (B7798386) derivatives reveals a multi-faceted approach to activating apoptotic pathways, often involving mitochondrial disruption, caspase activation, and the engagement of the unfolded protein response (UPR).

Mitochondrial-Mediated Apoptosis: Several chalcone derivatives closely related to this compound have been shown to initiate the intrinsic, or mitochondrial, pathway of apoptosis. For instance, the natural chalcone 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) triggers this pathway in breast cancer cells by altering the mitochondrial outer membrane potential (∆ψm). mdpi.compreprints.org This is accompanied by an increase in the levels of pro-apoptotic proteins like Bax and Bim, and a corresponding decrease in anti-apoptotic proteins such as Mcl-1, Bcl-2, and Bcl-XL. mdpi.com Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) was found to induce mitochondria-mediated apoptosis in multiple myeloma cells, evidenced by the upregulation of Bad and cytochrome C. nih.govnih.gov Another derivative, 2'-hydroxychalcone (B22705), also promoted the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 in breast cancer cells. nih.gov

Caspase Cascade Activation: The activation of the caspase cascade is a central event in the execution phase of apoptosis. Studies on various chalcones demonstrate a consistent pattern of caspase activation. Treatment of breast cancer cells with 2'-hydroxychalcone led to the cleavage, and thus activation, of caspase-9 and caspase-3. nih.gov This activation subsequently results in the cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov In multiple myeloma cells, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) also demonstrated a significant increase in cleaved-caspase-9 and cleaved-caspase-3. nih.gov The synthetic chalcone 2'-hydroxy-2,3,5'-trimethoxychalcone (B1236198) (DK143) similarly triggered apoptosis through the activation of the caspase pathway in breast cancer cells. nih.gov

Unfolded Protein Response (UPR): Endoplasmic reticulum (ER) stress can initiate apoptosis through a signaling pathway known as the unfolded protein response (UPR). scispace.comfrontiersin.org The synthetic derivative 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143) has been identified as an inducer of the UPR in MDA-MB-231 breast cancer cells. nih.gov Treatment with DK143 upregulated the expression of ER stress sensors, including GRP78/BiP and IRE1α. nih.gov This activation leads to the downstream activation of UPR-related transcription factors XBP-1 and CHOP. nih.gov The pro-apoptotic transcription factor CHOP, in turn, increases the expression of Bim, which links the ER stress pathway to mitochondria-mediated apoptosis. nih.gov Silencing of either IRE1α or CHOP was shown to reduce the apoptosis induced by DK143, confirming the UPR's central role. nih.gov A similar mechanism was observed for the derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) in A549 lung cancer cells. nih.gov

Cell Cycle Perturbation Mechanisms

Chalcone derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest, which can precede apoptosis. The specific phase of the cell cycle that is targeted can vary depending on the chalcone's structure and the type of cancer cell.

For example, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) induced cell cycle arrest at the G0/G1 phase in HeLa human cervical cancer cells. mdpi.com This was observed as a significant increase in the population of cells within the G0/G1 phase following treatment with DMC. mdpi.com Similarly, another natural chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), caused a notable blockade in the G1 phase in both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com In this study, G1 phase arrest was observed in 65.7% of MCF-7 cells and 62.5% of MDA-MB-231 cells. mdpi.com A smaller portion of these cells also experienced arrest in the G2/M phase. mdpi.com

Antioxidative Stress Response Pathways (e.g., Free Radical Scavenging, Glutathione (B108866) Biosynthesis)

Chalcones possess notable antioxidant properties, which they exert through direct free radical scavenging and by modulating intracellular antioxidant systems like glutathione.

Free Radical Scavenging: The chemical structure of hydroxychalcones, particularly the presence of hydroxyl groups, endows them with the ability to act as radical scavengers. nih.govresearchgate.net They can directly interact with and neutralize harmful free radicals. The scavenging effect of various synthetic hydroxychalcones has been demonstrated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govwwjmrd.com For example, 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) has been studied for its ability to scavenge superoxide (B77818) radicals. mdpi.com

Glutathione Biosynthesis: Beyond direct scavenging, certain chalcones can enhance the cell's own antioxidant defenses by inducing the biosynthesis of glutathione (GSH), a critical intracellular antioxidant. nih.gov A synthetic derivative, 2-chloro-4′,6′-dimethoxy-2′-hydroxychalcone, was identified as a potent inducer of GSH biosynthesis. nih.govacs.orgljmu.ac.uk This compound triggers a robust transcriptional response mediated by the NF-E2-related factor 2 (Nrf2), a key regulator of antioxidant enzyme expression. nih.govnih.gov Furthermore, it promotes the formation of the glutamate-cysteine ligase (GCL) holoenzyme, which is the rate-limiting enzyme in the synthesis of GSH. nih.govnih.gov This enhancement of the GSH system provides a powerful mechanism to counteract oxidative stress.

Anti-Inflammatory Signaling Mechanisms (e.g., Cytokine Production Inhibition)

This compound (DMHC) and its analogs exhibit significant anti-inflammatory properties by intervening in key signaling pathways that regulate the inflammatory response. A primary mechanism is the inhibition of pro-inflammatory cytokine production and the modulation of transcription factors like NF-κB.

In human keratinocytes (HaCaT cells), pretreatment with DMHC was shown to significantly suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov This effect is crucial as ICAM-1 plays a key role in the infiltration of leukocytes into inflamed tissues. nih.gov The underlying mechanism for this effect involves the inhibition of the NF-κB signaling pathway. nih.govnih.gov DMHC prevents the activation of NF-κB, a central transcription factor that governs the expression of many inflammatory genes, including ICAM-1. nih.gov

Simultaneously, DMHC induces the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects. nih.govnih.gov This induction is mediated through the activation of NRF2. nih.gov The importance of HO-1 in DMHC's anti-inflammatory action was confirmed when knocking down the HO-1 gene reversed the inhibitory effect of DMHC on ICAM-1 expression. nih.gov

Studies on other chalcone derivatives in different cell models support this mechanism. In RAW 264.7 macrophages, 2′-hydroxy-4′,6′-dimethoxychalcone was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. mdpi.com This inhibition was also linked to the suppression of the NF-κB pathway. mdpi.com Similarly, other 2'-hydroxychalcone derivatives have been shown to inhibit the production of PGE2, NO, and TNF-α by suppressing the activation of NF-κB and AP-1 in macrophages. researchgate.net

Investigations in Specific Cellular Models (e.g., Cancer Cell Lines, Macrophages, Keratinocytes)

The biological activities of this compound and its related structures have been investigated in a variety of specific cellular models to elucidate their therapeutic potential. These models include cancer cell lines from various tissues, as well as cells central to the inflammatory process like macrophages and keratinocytes.

| Cellular Model | Specific Cell Line | Compound Studied | Observed Effects | Reference(s) |

| Keratinocytes | HaCaT (Human) | This compound (DMHC) | Inhibition of TNF-α-induced ICAM-1 expression, suppression of monocyte adhesion, inhibition of NF-κB, induction of HO-1. | nih.govnih.gov |

| Macrophages | RAW 264.7 (Murine) | 2′-hydroxy-4′,6′-dimethoxychalcone | Inhibition of LPS-induced NO, PGE2, and pro-inflammatory cytokine (IL-6, IL-1β, TNF-α) production. | mdpi.com |

| Breast Cancer | MDA-MB-231, MCF-7 | 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143) | Induction of apoptosis via Unfolded Protein Response, selective cytotoxicity. | nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) | Induction of mitochondrial apoptosis, G1 cell cycle arrest. | mdpi.com |

| Cervical Cancer | HeLa | 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) | Antiproliferative activity, G0/G1 cell cycle arrest, induction of apoptosis. | mdpi.com |

| Multiple Myeloma | U266, RPMI8226, MM.1S | 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | Inhibition of proliferation, induction of mitochondria-mediated apoptosis. | nih.govnih.gov |

| Lung Cancer | A549 | 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | Inhibition of clonogenicity, induction of apoptosis via ER stress. | nih.gov |

Cell Viability and Proliferation Studies in In Vitro Models

The cytotoxic and anti-proliferative effects of chalcones are foundational to their potential as anti-cancer agents. These effects are typically quantified using in vitro assays that measure cell viability and proliferation, such as the MTT or CCK-8 assays.

For instance, 2'-hydroxychalcone demonstrated significant, dose-dependent cytotoxicity against MCF-7 and CMT-1211 breast cancer cell lines, with IC50 values of 37.74 µM and 34.26 µM, respectively. nih.gov The compound also effectively inhibited the proliferation of these cells. nih.gov Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) showed potent anti-proliferative effects on three different multiple myeloma cell lines, with IC50 values calculated at 15.02 µM for U266 cells, 18.36 µM for MM.1S cells, and 25.97 µM for RPMI8226 cells after 24 hours of treatment. nih.govnih.gov

In studies on non-cancerous cells, the viability is also assessed to understand the compound's inflammatory modulation at non-toxic concentrations. For example, the anti-inflammatory effects of this compound (DMHC) were studied in HaCaT keratinocytes at concentrations that did not adversely affect cell viability. nih.govnih.gov Likewise, various methoxychalcone derivatives were tested on RAW 264.7 macrophages to ensure that the observed inhibition of inflammatory mediators was not simply a result of cytotoxicity. mdpi.comresearchgate.netnih.gov For example, 2′-hydroxy-4′,6′-dimethoxychalcone showed no cytotoxicity at concentrations below 20 μM in RAW 264.7 cells. mdpi.com

Differential Effects on Normal versus Transformed Cell Lines

A critical characteristic of a potential chemotherapeutic agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on chalcone derivatives have highlighted this desirable property of selective cytotoxicity.

A key example is the synthetic chalcone 2'-hydroxy-2,3,5'-trimethoxychalcone (DK143). This compound was shown to trigger apoptosis in MDA-MB-231 breast cancer cells without affecting the viability of MCF10A non-transformed breast epithelial cells. nih.gov Further investigation revealed that DK143 induced the production of reactive oxygen species (ROS) specifically in the MDA-MB-231 cancer cells, but not in the normal MCF10A cells, which may underlie its selective action. nih.gov

Another study investigating 2-hydroxychalcone (B1664081) in the context of dermatophytes and keratinocytes also provided insight into its selectivity. While the compound reduced the viability of keratinocytes by about 50% at a concentration of 125 mg/L, its antifungal activity against dermatophyte biofilms was observed at much lower concentrations (31.2 mg/L), indicating a therapeutic window. frontiersin.org This differential effect is crucial for developing treatments that can eliminate pathogens or cancer cells with minimal damage to host tissues.

Structure Activity Relationship Sar Studies of 2,3 Dimethoxy 2 Hydroxychalcone and Its Analogues

Identification of Key Pharmacophoric Elements for Biological Efficacy

The biological activity of 2,3-Dimethoxy-2'-hydroxychalcone and its analogues is dictated by several key pharmacophoric features. These include the 2'-hydroxy group on ring A, the α,β-unsaturated ketone moiety, and the substitution pattern on ring B.

The 2'-hydroxy group on ring A is a critical feature for many biological activities. It can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which influences the planarity and conformational properties of the molecule. mdpi.commdpi.com This hydroxyl group is often essential for activities such as acetylcholinesterase inhibition and can contribute to the molecule's antioxidant properties. nih.govmdpi.com

The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing for covalent interactions with nucleophilic residues, such as cysteine, in various proteins. ceu.es This reactivity is fundamental to the mechanism of action for many chalcones, including their anti-inflammatory and anticancer effects.

The substituents on ring B play a pivotal role in modulating the biological efficacy. The presence of methoxy (B1213986) groups, as seen in this compound, significantly influences the molecule's electronic and hydrophobic properties. These groups can participate in hydrogen bonding and hydrophobic interactions within the binding sites of target proteins, thereby enhancing potency. researchgate.netlookchem.com For instance, studies have shown that methoxy groups on ring B are important for prostaglandin (B15479496) E2 inhibitory activity and can contribute to anti-inflammatory and anticancer effects. researchgate.netlookchem.com

Influence of Substituent Position and Electronic Properties on Activity Profiles

The position and electronic nature of substituents on both aromatic rings of the chalcone (B49325) scaffold have a profound impact on the resulting biological activity profile.

Ring B Substitutions: The substitution pattern on ring B is a major determinant of potency and selectivity. In the case of this compound, the two methoxy groups at positions 2 and 3 are crucial. Structure-activity relationship studies on a series of 2'-hydroxychalcones for their inhibitory activity against prostaglandin E2 production revealed that the presence of at least two methoxy or benzyloxy groups on ring B was favorable for activity. lookchem.com The position of these substituents is also critical. For instance, moving a methoxy group from one position to another can significantly alter the biological response. The electronic properties of the substituents on ring B, whether they are electron-donating (like methoxy) or electron-withdrawing (like halogens), can fine-tune the reactivity of the α,β-unsaturated system and the binding affinity to target proteins. nih.gov

Below is a table summarizing the influence of substituents on the biological activity of 2'-hydroxychalcone (B22705) analogues.

| Ring A Substituent(s) | Ring B Substituent(s) | Biological Activity | Reference(s) |

| 2'-OH | 2,3-di-OCH3 | Inhibits prostaglandin E2 production | lookchem.com |

| 2'-OH | 4-Br | Inhibits iNOS-catalyzed nitric oxide production | mdpi.com |

| 2'-OH | Halogens | Acetylcholinesterase inhibition | nih.gov |

| 2'-OH, 4',6'-di-OCH3 | Various | Acetylcholinesterase inhibition | nih.gov |

| 2'-OH | 3,4,5-tri-OCH3 | Anti-inflammatory | mdpi.com |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of chalcones is a key determinant of their biological activity. The molecule can exist in different conformations due to the rotation around the single bonds of the propenone linker. Theoretical calculations and experimental studies, such as X-ray crystallography, have shown that the s-cis conformation is often the most stable for chalcones. ufms.br

The planarity of the molecule, influenced by the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, is believed to be important for fitting into the binding pockets of target enzymes. mdpi.com Molecular modeling studies have provided insights into how the conformation of this compound and its analogues influences their interaction with biological targets. For instance, docking studies with cyclooxygenase-2 (COX-2) have shown how the methoxy groups on ring B can form additional hydrogen bonds with amino acid residues like Arg120 and Arg513, contributing to the inhibitory activity. researchgate.net

The flexibility of the chalcone backbone allows it to adopt different conformations to optimally bind to various biological targets. This conformational adaptability is a significant factor in the broad spectrum of biological activities exhibited by this class of compounds.

Regioselectivity and Stereoselectivity in Biological Interactions

The concepts of regioselectivity and stereoselectivity are crucial in understanding the interactions of chalcones with biological systems.

Regioselectivity refers to the preference of a chemical reaction or interaction to occur at a particular position on a molecule. In the context of chalcones, the α,β-unsaturated ketone system presents two potential sites for nucleophilic attack: the β-carbon (Michael addition) and the carbonyl carbon. The regioselectivity of this interaction can depend on the specific biological nucleophile and the electronic properties of the chalcone. For example, the interaction with thiol groups of cysteine residues in proteins often occurs via a Michael addition at the β-carbon. ceu.es

Stereoselectivity relates to the preferential formation or reaction of one stereoisomer over another. Chalcones possess a double bond in the propenone linker, which can exist as either the E (trans) or Z (cis) isomer. The E-isomer is generally the more stable and more commonly studied form. mdpi.com The specific stereochemistry of the chalcone can significantly impact its ability to fit into a binding site and elicit a biological response. For instance, the precise orientation of the aromatic rings and the propenone linker in three-dimensional space is critical for effective binding to enzymes like acetylcholinesterase and lipoxygenase. nih.govnih.gov

Analytical Methodologies for the Characterization and Research of 2,3 Dimethoxy 2 Hydroxychalcone

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the isolation and quantification of 2,3-Dimethoxy-2'-hydroxychalcone. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized chalcones and for their quantification. extrasynthese.comacs.org Analytical standards for this compound are available with purity determined by HPLC (≥95%). extrasynthese.com In research, HPLC analysis is often used to monitor the progress of synthesis reactions and to ensure the purity of the final product before further biological evaluation. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity, making them invaluable for complex sample analysis. These techniques combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is employed for the metabolic profiling of chalcones in biological extracts and for identifying their derivatives. ekb.eg For instance, LC-MS/MS can validate the structural integrity of hydroxychalcones and detect derivatives formed during biotransformation processes. The use of high-resolution mass spectrometry coupled with LC, such as LC-HRESIMS, allows for the precise characterization of the metabolomic profile of extracts containing chalcone (B49325) derivatives. ekb.eg

Table 1: Representative HPLC Conditions for Chalcone Analysis

| Parameter | Condition | Compound Class | Reference |

| Column | C18 | 3,4-Dimethoxy-2'-hydroxychalcone | |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | 3,4-Dimethoxy-2'-hydroxychalcone | |

| Detection | UV (280 nm) | 3,4-Dimethoxy-2'-hydroxychalcone | |

| Purity Achieved | ≥98% | 3,4-Dimethoxy-2'-hydroxychalcone | |

| Mobile Phase | Petroleum Ether/EtOAc (1:1) | 2',4',6'-Trihydroxy-2,4-dimethoxychalcone | acs.org |

| Purity Achieved | 97% | 2',4',6'-Trihydroxy-2,4-dimethoxychalcone | acs.org |

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the de novo structural determination of this compound and for identifying its metabolites and synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed molecular structure of chalcones. mdpi.comtandfonline.com In the ¹H NMR spectrum of 2'-hydroxychalcones, a characteristic signal for the hydroxyl proton (2'-OH) appears at a very low field (around δ 12.89 ppm for the title compound) due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. researchgate.netmdpi.com The ethylenic protons of the α,β-unsaturated ketone system typically appear as two doublets with a large coupling constant (J ≈ 15-16 Hz), which confirms the stable E- (trans) conformation. mdpi.comtandfonline.com Two-dimensional NMR techniques, such as COSY and HSQC, are used for the definitive assignment of all proton and carbon signals. mdpi.com

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |

| ¹H | 12.89 | singlet | 2'-OH | researchgate.net |

Note: Comprehensive spectral data for this specific isomer is limited in publicly available literature, but general features of 2'-hydroxychalcones are well-established.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the confident determination of the molecular formula. mdpi.commdpi.com Tandem mass spectrometry (MS-MS) experiments reveal characteristic fragmentation patterns that help in distinguishing between isomers. nih.gov For this compound, MS-MS data is available for both the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻. nih.gov

Table 3: High-Resolution MS-MS Data for this compound

| Precursor Ion | Precursor m/z | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) | Instrument Type | Reference |

| [M+H]⁺ | 285.1121 | 121.4 | 191.1 | 243.1 | Ion Trap | nih.gov |

| [M-H]⁻ | 283.0976 | 268.0 | 251.0 | 253.0 | Ion Trap | nih.gov |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the chalcone structure. A prominent and sharp absorption band corresponding to the conjugated carbonyl (C=O) group stretch is typically observed in the range of 1630–1690 cm⁻¹. tandfonline.comunair.ac.id This, along with bands for C-O, C=C, and aromatic C-H stretches, helps to confirm the chalcone skeleton. researchgate.net

Advanced Detection and Profiling Methods in Biological Research Matrices

Investigating the biological activity and metabolic fate of this compound requires advanced analytical methods capable of detecting the parent compound and its metabolites in complex biological matrices like cell lysates or plasma.

LC-MS/MS is the preferred method for such studies due to its high sensitivity and selectivity. It is used for pharmacokinetic studies and to monitor the biotransformation of chalcones, such as the formation of dihydrochalcone (B1670589) derivatives by gut microbiota. The technique can be tailored to detect expected metabolites or used in a non-targeted fashion for metabolic profiling, which aims to identify all measurable metabolites in a biological sample. For example, studies on related chalcones have used LC-MS/MS to monitor their effects on cellular pathways by quantifying changes in protein expression or post-translational modifications. nih.gov

In biological research, methods like Western blotting are used to detect changes in the expression levels of specific proteins in cells treated with chalcones, providing insights into their mechanism of action. nih.gov For example, the effect of chalcone treatment on the expression of enzymes and transcription factors involved in inflammation or melanogenesis has been successfully quantified using this immunoassay technique in cell lines like RAW 264.7 macrophages and B16F10 melanoma cells. nih.gov Furthermore, fluorescence-based assays can be employed to screen for inhibitory activity against specific enzymes, such as histone deacetylases (HDACs), which have been identified as targets for some chalcone derivatives. semanticscholar.org

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of 2,3 Dimethoxy 2 Hydroxychalcone

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

There is no publicly available scientific literature detailing the absorption, distribution, metabolism, and excretion (ADME) profile of 2,3-Dimethoxy-2'-hydroxychalcone in any preclinical animal models.

In Vitro and In Vivo Metabolic Profiling and Metabolite Identification

No studies were found that reported on the in vitro or in vivo metabolic profiling of this compound. Consequently, no metabolites of this specific compound have been identified or characterized in preclinical systems.

Tissue Distribution Analysis in Preclinical Species

Information regarding the tissue distribution of this compound in any preclinical species is not available in the current body of scientific literature. There are no published studies that have investigated the concentration of this compound in various tissues following administration.

Bioavailability Assessments in Preclinical Models

No data from preclinical studies are available to characterize the bioavailability of this compound. Research assessing the extent and rate at which this compound enters systemic circulation following administration in animal models has not been published.

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Systems

There are no published preclinical studies that identify or validate any pharmacodynamic biomarkers for this compound. The mechanism of action and the specific biological markers that could be used to measure the compound's effect in a preclinical setting have not been reported.

Emerging Research Directions and Future Perspectives for 2,3 Dimethoxy 2 Hydroxychalcone

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

Preclinical investigations are uncovering a range of biological targets for 2,3-Dimethoxy-2'-hydroxychalcone and its analogs, suggesting its potential in various therapeutic areas, particularly in oncology and inflammatory diseases.

Research has shown that this compound exhibits cytotoxic effects at concentrations that also inhibit NF-κB activation. semanticscholar.org The NF-κB signaling pathway is a crucial regulator of inflammatory responses and is often dysregulated in cancer, making it a significant target for drug discovery. semanticscholar.org Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and mediators.

Furthermore, studies on structurally related 2'-hydroxychalcones have revealed a variety of other potential biological targets. For instance, some derivatives have been found to inhibit topoisomerase II, modulate cyclin expression, and enhance the expression of p21(CIP1/WAF1), a universal inhibitor of cyclin-dependent kinases, all of which are critical in controlling cell cycle progression and can trigger apoptosis in cancer cells. nih.gov Other chalcones have shown the ability to interfere with the p53 tumor suppressor pathway by disrupting its interaction with MDM2. nih.govceu.es

The antioxidant properties of chalcones are also a significant area of interest. mdpi.combiosynth.com 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone, a structurally similar compound, has demonstrated high antioxidant activity. mdpi.com This antioxidant capacity is attributed to their ability to scavenge free radicals, which can contribute to cellular damage and disease progression. mdpi.combiosynth.com

Recent studies have also explored the potential of 2'-hydroxychalcone (B22705) derivatives in other therapeutic areas. For example, some have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov Additionally, research has highlighted the antileishmanial and antimelanoma activities of certain 2'-hydroxychalcone analogs. mdpi.comresearchgate.net

Table 1: Preclinical Biological Targets of this compound and Related Analogs

| Compound/Analog | Biological Target/Activity | Therapeutic Area | Reference |

|---|---|---|---|

| This compound | NF-κB Inhibition, Cytotoxicity | Cancer, Inflammation | semanticscholar.org |

| 4′-Fluoro-2′-hydroxy-2,3-dimethoxychalcone | Antioxidant | General Health | mdpi.com |

| 2'-Hydroxychalcone derivatives | Topoisomerase II, Cyclins, p21 | Cancer | nih.gov |

| Chalcone (B49325) carboxylic acid | p53/MDM2 interaction | Cancer | nih.govceu.es |

| 2'-Hydroxychalcone derivatives | Acetylcholinesterase Inhibition | Alzheimer's Disease | nih.gov |

| 2'-Hydroxychalcone analogs | Antileishmanial, Antimelanoma | Infectious Disease, Cancer | mdpi.comresearchgate.net |

Investigation of Combination Approaches in Preclinical Disease Models

The potential of this compound in combination with existing therapeutic agents is a promising area of preclinical research. The rationale behind this approach is to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the doses of individual drugs, thereby minimizing toxicity.

Chalcones, in general, have been investigated for their synergistic effects with standard chemotherapeutic drugs. For instance, studies on 4-hydroxychalcone (B181621) have shown that it can enhance the cytotoxicity of doxorubicin (B1662922) and cisplatin (B142131) in neuroblastoma cells. nih.gov This suggests that co-administration could be a more effective treatment strategy. The ability of some chalcones to inhibit ATP-binding cassette (ABC) transporters, which are responsible for multidrug resistance, further supports their use as adjuvants in chemotherapy. ceu.es

Given that this compound inhibits the NF-κB pathway, combining it with drugs that target other cancer-related pathways could lead to synergistic anti-tumor effects. semanticscholar.org For example, combining an NF-κB inhibitor with a drug that induces apoptosis through a different mechanism could be more effective than either agent alone.

Future preclinical studies should focus on systematically evaluating the combination of this compound with a range of standard-of-care drugs in various cancer models. These studies will be crucial in identifying the most effective combinations and the underlying mechanisms of their synergistic interactions.

Development of Advanced Delivery Systems for Preclinical Applications

The effectiveness of a therapeutic agent can be significantly enhanced by utilizing advanced drug delivery systems. For chalcones, including this compound, which may have limitations such as poor water solubility, these systems can improve their bioavailability, stability, and target-specific delivery.

Nanostructured lipid systems, such as nanoemulsions, have been explored for the delivery of 2'-hydroxychalcones. researchgate.net These systems can encapsulate the drug, protecting it from degradation and facilitating its transport across biological membranes. Research on 2'-hydroxychalcone-loaded nanoemulsions has demonstrated fungicidal activity with no significant cytotoxicity, highlighting the potential of this delivery approach. researchgate.net

Another promising strategy is the use of polyelectrolyte complexes (PECs). acs.org These nanoparticles can be designed to carry drugs and can be surface-modified to improve their stability and targeting capabilities. For instance, hyaluronic acid-coated PECs have shown good biocompatibility. acs.org

The development of such advanced delivery systems for this compound in preclinical settings could lead to improved therapeutic outcomes by ensuring that the compound reaches its target site in sufficient concentrations while minimizing off-target effects.

Table 2: Advanced Delivery Systems for Chalcones in Preclinical Research

| Delivery System | Compound | Application | Key Findings | Reference |

|---|---|---|---|---|

| Nanoemulsion | 2'-Hydroxychalcone | Antifungal | Fungicidal activity with no significant cytotoxicity. | researchgate.net |

| Polyelectrolyte Complexes (PECs) | General Drug Delivery | Drug Delivery | Good biocompatibility and stability. | acs.org |

Design and Synthesis of Prodrugs to Enhance Preclinical Pharmacological Profiles

The synthesis of various chalcone derivatives is an active area of research, with the aim of enhancing their biological activities. mdpi.comresearchgate.net By modifying the structure of this compound, for example, by introducing specific functional groups, it may be possible to create a prodrug that is inactive until it reaches the target tissue, where it is then converted to the active form. This approach can help to reduce systemic toxicity and improve the drug's therapeutic window.

For instance, the synthesis of a library of 2'-hydroxychalcone derivatives has been undertaken to evaluate their antiparasitic and antitumor effects. mdpi.comresearchgate.net This type of systematic chemical modification is a foundational step in prodrug development. The goal is to identify derivatives with improved physicochemical properties that translate into better performance in preclinical studies.

Future research in this area will likely involve the rational design and synthesis of prodrugs of this compound, followed by comprehensive preclinical evaluation of their pharmacokinetic profiles and therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for DMHC, and how can purity be validated?

Methodological Answer: DMHC is synthesized via Claisen-Schmidt condensation between appropriately substituted hydroxyacetophenones and methoxybenzaldehydes. Key steps include:

Q. Table 1: Synthetic and Analytical Parameters

| Parameter | Details | Reference |

|---|---|---|

| Reaction solvent | Ethanol/water (3:1 v/v) | |

| Retention time (HPLC) | 12.3 min (C18, acetonitrile/0.1% FA) | |

| Major MS fragment | m/z 313.1 → 167.0 (cleavage at α,β-unsaturated ketone) |

Q. Which analytical techniques are optimal for characterizing DMHC's stability in biological matrices?

Methodological Answer:

- LC-MS/MS with SPE cleanup :

- Stability assays :

Q. What in vitro models demonstrate DMHC's anti-inflammatory activity?

Methodological Answer:

- Keratinocyte-monocyte adhesion assay (HaCaT/THP-1 co-culture) :

- Pre-treat HaCaT cells with DMHC (10–30 µM, 3 hrs) before TNF-α (10 ng/mL, 24 hrs).

- Quantify ICAM-1 via Western blot (anti-ICAM-1 antibody) and RT-PCR (primers: 5'-CTGCCGCTACCATCACAAAC-3' forward, 5'-GGATGACCTGGAGCTCAATG-3' reverse) ().

- Measure monocyte adhesion using calcein-AM-labeled THP-1 cells (fluorescence microscopy) ().

Q. Table 2: Key Anti-inflammatory Parameters

| Parameter | DMHC Effect | Reference |

|---|---|---|

| ICAM-1 inhibition (30 µM) | 75% reduction in protein expression | |

| NF-κB promoter activity | 60% suppression (luciferase assay) | |

| HO-1 induction (20 µM) | 4-fold increase in mRNA |

Advanced Research Questions

Q. How does DMHC simultaneously inhibit NF-κB and induce NRF2/HO-1 pathways?

Methodological Answer:

- NF-κB inhibition :

- NRF2/HO-1 induction :

Key Finding : Dual activity occurs at 20–30 µM; lower concentrations (≤10 µM) show partial effects ().

Q. How do structural modifications of DMHC affect its bioavailability and activity?

Methodological Answer:

- Methoxy group positioning :

- Solubility optimization :

- Derivative screening :

- Synthesize analogs (e.g., dihydrochalcones) and compare IC50 values in NF-κB reporter assays ().

Q. What strategies resolve contradictions in DMHC's pro-oxidant vs. antioxidant effects?

Methodological Answer:

Q. How is DMHC's efficacy validated in preclinical inflammatory models?

Methodological Answer:

- Murine dermatitis models :

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.